molecular formula C7H7ClFN B3237672 6-(Chloromethyl)-3-fluoro-2-methylpyridine CAS No. 1393574-65-6

6-(Chloromethyl)-3-fluoro-2-methylpyridine

Cat. No.: B3237672
CAS No.: 1393574-65-6
M. Wt: 159.59 g/mol
InChI Key: DCFWMXRLELAHFC-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-3-fluoro-2-methylpyridine is a heterocyclic organic compound that features a pyridine ring substituted with chloromethyl, fluoro, and methyl groups. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

The synthesis of 6-(Chloromethyl)-3-fluoro-2-methylpyridine typically involves multi-step organic reactions. One common method includes the halogenation of a precursor pyridine compound. For instance, starting with 2-methyl-3-fluoropyridine, a chloromethyl group can be introduced using chloromethylation reactions under specific conditions. Industrial production methods often involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperatures.

Chemical Reactions Analysis

6-(Chloromethyl)-3-fluoro-2-methylpyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to modify the functional groups.

    Coupling Reactions: It can be involved in coupling reactions to form more complex molecules, often using palladium or nickel catalysts.

Common reagents used in these reactions include bases, acids, and transition metal catalysts. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(Chloromethyl)-3-fluoro-2-methylpyridine has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the development of new materials.

    Biology and Medicine: The compound is explored for its potential biological activities, including antimicrobial and anticancer properties.

    Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism by which 6-(Chloromethyl)-3-fluoro-2-methylpyridine exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the application and the specific modifications of the compound.

Comparison with Similar Compounds

When compared to similar compounds, such as 2-methyl-3-fluoropyridine or 6-chloromethylpyridine, 6-(Chloromethyl)-3-fluoro-2-methylpyridine stands out due to the presence of both fluoro and chloromethyl groups. This unique combination enhances its reactivity and potential applications. Similar compounds include:

  • 2-Methyl-3-fluoropyridine
  • 6-Chloromethylpyridine
  • 3-Fluoro-2-methylpyridine

These compounds share structural similarities but differ in their specific functional groups, leading to variations in their chemical behavior and applications.

Properties

IUPAC Name

6-(chloromethyl)-3-fluoro-2-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN/c1-5-7(9)3-2-6(4-8)10-5/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCFWMXRLELAHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)CCl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401254204
Record name Pyridine, 6-(chloromethyl)-3-fluoro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401254204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393574-65-6
Record name Pyridine, 6-(chloromethyl)-3-fluoro-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393574-65-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 6-(chloromethyl)-3-fluoro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401254204
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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